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Compound of Interest

5-Bromo-1,3-difluoro-2-
Compound Name: _
(trifluoromethoxy)benzene

Cat. No.: B040533

Technical Guide: 5-Bromo-1,3-difluoro-2-
(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical
properties of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. This compound is of
interest to researchers in medicinal chemistry and materials science due to its unique
substitution pattern, which includes a bromine atom, two fluorine atoms, and a trifluoromethoxy
group on a benzene ring. These features make it a valuable building block for the synthesis of
more complex molecules with potential applications in drug discovery and development. The
presence of the trifluoromethoxy group, in particular, is known to enhance key drug-like
properties such as metabolic stability and membrane permeability.

Chemical and Physical Properties

The fundamental properties of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene are
summarized in the table below. This data has been compiled from various chemical suppliers
and databases.
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Property Value Citations
Molecular Weight 276.99 g/mol [1112][3]
Molecular Formula C7H2BrFsO [11[2][3]
CAS Number 115467-07-7 [1][21[3]
Appearance Colorless to light yellow liquid [2]

>98.0% (by Gas

Purity Chromatography) s
Boiling Point Not explicitly available
Density Not explicitly available
Solubility Not explicitly available

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-1,3-difluoro-2-
(trifluoromethoxy)benzene is not readily available in the public domain, a plausible synthetic
route can be devised based on established methods for the synthesis of similar halogenated
and trifluoromethoxylated aromatic compounds. The following represents a generalized, multi-
step synthetic approach.

Representative Synthesis Workflow

Caption: A plausible multi-step synthesis of 5-Bromo-1,3-difluoro-2-
(trifluoromethoxy)benzene.

General Analytical Methodology

The characterization of the final product would typically involve a combination of spectroscopic
techniques to confirm its identity and purity.
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Technique Purpose Expected Observations

A major peak corresponding to
the product with a mass-to-
charge ratio (m/z) consistent
Gas Chromatography-Mass To determine purity and with the molecular weight of
Spectrometry (GC-MS) confirm molecular weight. 276.99. The isotopic pattern of
bromine (approximately 1:1
ratio of M+ and M+2 peaks)

would be expected.

The *H NMR spectrum would
show signals corresponding to
the aromatic protons. The 1°F
NMR would show signals for

the two fluorine atoms on the

Nuclear Magnetic Resonance ) ) benzene ring and the three
To elucidate the chemical )

(NMR) Spectroscopy (*H, 13C, fluorine atoms of the
structure. _ _

19F) trifluoromethoxy group, with

characteristic chemical shifts
and coupling patterns. The 13C
NMR would show the expected
number of signals for the

carbon atoms in the molecule.

Characteristic absorption
] ] ) bands for C-Br, C-F, C-O, and
Infrared (IR) Spectroscopy To identify functional groups. )
aromatic C-H and C=C bonds

would be expected.

Role in Drug Development

While there is no specific, publicly available information detailing the use of 5-Bromo-1,3-
difluoro-2-(trifluoromethoxy)benzene in a particular drug development program or its
interaction with a specific signaling pathway, its structural motifs are highly relevant in medicinal
chemistry. The trifluoromethoxy group is often incorporated into drug candidates to enhance
their pharmacological properties.
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The following diagram illustrates the general strategic advantages of using trifluoromethoxy-
substituted compounds in drug design.

Drug Candidate
(Lead Compound)

Introduction of
-OCFs Group

Enhanced Drug-like Properties

improves improves

Key Physicochemical Changes

Increased Lipophilicity Enhanced Metabolic Stability Improved Binding Affinity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene"
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040533#5-bromo-1-3-difluoro-2-trifluoromethoxy-
benzene-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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